
2-Benzyl-indan-1-one
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Overview
Description
2-Benzyl-indan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131003. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of 2-benzyl-indan-1-one and its analogs as anticancer agents. For instance, a series of 2-benzyl-1-indanone derivatives were synthesized and evaluated for their inhibitory effects on various cancer cell lines. Among these, some compounds demonstrated significant antiproliferative activity through mechanisms such as microtubule destabilization, which is crucial for cancer cell division and proliferation .
Case Study:
- A study identified several derivatives of this compound that exhibited potent anticancer properties, with IC50 values indicating effective inhibition of cancer cell growth at low concentrations. The most promising analogs showed over 90% inhibition at concentrations as low as 30 μM .
Compound Name | IC50 (μM) | Mechanism of Action |
---|---|---|
7s | 4.0 | IL-5 inhibition |
7t | 6.0 | IL-5 inhibition |
Indanocine | Varies | Microtubule destabilization |
Anti-inflammatory Activity
Research has also explored the anti-inflammatory properties of this compound analogs. Some derivatives have shown the ability to inhibit interleukin-5 (IL-5), a cytokine involved in inflammatory responses, making them potential candidates for treating inflammatory diseases .
Key Findings:
- Compounds with hydroxyl substituents at specific positions on the phenyl ring exhibited enhanced IL-5 inhibitory activity, suggesting that structural modifications can significantly influence biological efficacy .
Synthesis and Structural Modifications
The synthesis of this compound typically involves various methods that allow for structural modifications to enhance biological activity. The Nazarov reaction is one commonly used approach, enabling the formation of indanone derivatives from α,β-unsaturated ketones under acidic conditions .
Synthesis Overview:
- Starting Materials: Carboxylic acids, esters, ketones.
- Key Reaction: Nazarov cyclization.
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, this compound has been studied for its potential as an antiviral agent. Research indicates that certain derivatives can exhibit antiviral properties against specific viral strains, further expanding their therapeutic applications in infectious diseases .
Properties
CAS No. |
16307-30-5 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-benzyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)16/h1-9,14H,10-11H2 |
InChI Key |
AKAKCEPCLVSYHK-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 |
Key on ui other cas no. |
16307-30-5 |
Synonyms |
2-benzyl-1-indanone 7-(cyclohexylmethoxy)-2-(3-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one 7-(cyclohexylmethoxy)-2-(4-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.